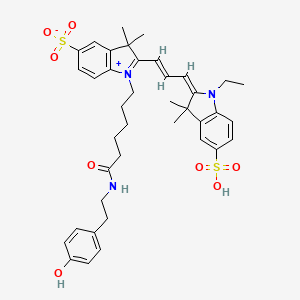
Cyanine 3 Tyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine 3 Tyramide is a fluorescent dye widely used in various scientific applications, particularly in the field of biological labeling. It is part of the cyanine dye family, known for their vibrant fluorescence and ability to cover a broad spectrum of the electromagnetic range. This compound is specifically utilized in Tyramide Signal Amplification (TSA) techniques, which significantly enhance the sensitivity of immunohistochemical and in situ hybridization assays .
Mechanism of Action
Target of Action
Cyanine 3 Tyramide is primarily used in Tyramide Signal Amplification (TSA) systems . The primary targets of this compound are proteins or nucleic acids that are being detected in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . These targets play a crucial role in various biological research fields, allowing for the detection of previously undetectable levels of protein or nucleic acid .
Mode of Action
This compound works by interacting with its targets through a process called Catalyzed Reporter Deposition (CARD) . In this process, horseradish peroxidase (HRP) catalyzes the localized deposition of multiple tyramide molecules . The fluorescein tyramide binds to adjacent tyrosines, enhancing the fluorescent signal .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the HRP-catalyzed deposition of tyramide molecules . This process results in the amplification of the fluorescent signal, allowing for the detection of low-abundance targets in various applications .
Pharmacokinetics
For instance, it is soluble up to 16 mM in DMSO .
Result of Action
The result of this compound’s action is the enhanced detection of target proteins or nucleic acids in various applications . By amplifying the fluorescent signal, it allows researchers to detect targets that may have previously been undetectable .
Biochemical Analysis
Biochemical Properties
Cyanine 3 Tyramide interacts with various biomolecules in the context of TSA. The horseradish peroxidase (HRP) enzyme plays a key role in this process. In the presence of low concentrations of hydrogen peroxide, HRP converts the labeled tyramide substrate into a highly reactive form that can covalently bind to tyrosine residues on proteins at or near the HRP . This results in high-density tyramide labeling, which is the basis for the exceptional sensitivity of this system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Its primary function is to enhance the signal of the target protein or nucleic acid sequence in situ, enabling the detection of low-abundance targets in ICC, IHC, and FISH applications . This can influence cell function by providing more accurate and sensitive detection of specific proteins or nucleic acids, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the catalytic activity of HRP. When HRP is conjugated to a secondary antibody that binds to a primary antibody specific to the target, it catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the TSA technique, which uses this compound, has been shown to have enhanced sensitivity, high specificity, and compatibility with modern multi-label fluorescent microscopy
Transport and Distribution
The transport and distribution of this compound within cells and tissues occur during the TSA process. The HRP enzyme, which is conjugated to the secondary antibody, catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .
Subcellular Localization
The subcellular localization of this compound depends on the target of the primary antibody used in the TSA process. After the HRP-catalyzed reaction, the reactive tyramide radical covalently binds to tyrosine residues on proteins at or near the HRP, which can be located in various subcellular compartments depending on the target of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 3 Tyramide involves the conjugation of a cyanine dye to a tyramide molecule. The process typically starts with the preparation of the cyanine dye, which involves the condensation of a quaternary ammonium salt with a reactive intermediate. The resulting cyanine dye is then coupled with tyramide under mild conditions to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Cyanine 3 Tyramide undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide and horseradish peroxidase are commonly used to oxidize the tyramide moiety.
Reaction Conditions: The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the biological samples.
Major Products Formed: The primary product formed from these reactions is the covalently bound this compound on tyrosine residues, which enhances the fluorescent signal in immunohistochemical and in situ hybridization assays .
Scientific Research Applications
Cyanine 3 Tyramide has a wide range of applications in scientific research, including:
Chemistry: It is used in fluorescence-based assays to detect and quantify specific molecules.
Medicine: It is used in diagnostic assays to detect biomarkers associated with various diseases.
Comparison with Similar Compounds
Cyanine 3 Tyramide is part of the broader cyanine dye family, which includes several other compounds with similar properties. Some of the similar compounds include:
Cyanine 5 Tyramide: Another fluorescent dye used in TSA techniques, but with different spectral properties.
Fluorescein Tyramide: A dye with similar applications but different fluorescence characteristics.
Tetramethylrhodamine Tyramide: Another alternative with distinct spectral properties.
Uniqueness of this compound: this compound is unique due to its specific spectral properties, which make it suitable for applications requiring greenish-yellow fluorescence. Its high sensitivity and ability to enhance fluorescent signals make it a valuable tool in various scientific and diagnostic applications .
Properties
IUPAC Name |
2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethylindol-1-ium-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O8S2/c1-6-41-33-20-18-29(51(45,46)47)25-31(33)38(2,3)35(41)11-10-12-36-39(4,5)32-26-30(52(48,49)50)19-21-34(32)42(36)24-9-7-8-13-37(44)40-23-22-27-14-16-28(43)17-15-27/h10-12,14-21,25-26H,6-9,13,22-24H2,1-5H3,(H3-,40,43,44,45,46,47,48,49,50) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXIOSIRIWBDIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)
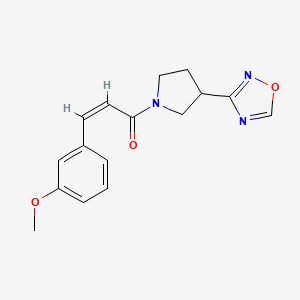
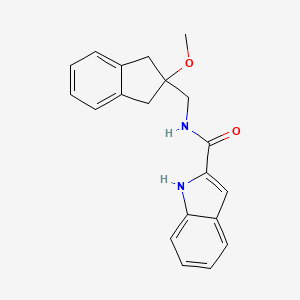
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)
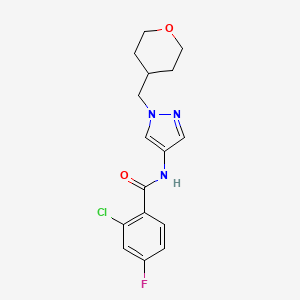
![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)
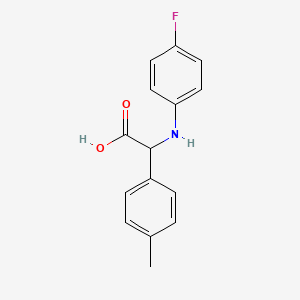
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)

![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)
